PDE4D Isoform Selectivity: CG500354 vs. Rolipram (Pan-PDE4 Inhibitor)
CG500354 (CAS 400084-95-9) is characterized as an inhibitor of cAMP-specific 3′,5′-cyclic phosphodiesterase 4D (PDE4D), one of four PDE4 subfamilies (A–D) comprising over 20 isoforms [1]. In contrast, Rolipram is a pan-PDE4 inhibitor that non-selectively targets multiple PDE4 isoforms [1]. While the paper does not report isolated IC₅₀ values for PDE4D enzymatic inhibition, the functional selectivity is demonstrated in cellular assays: CG500354 at 1–3 μM induces neural differentiation without cytotoxicity, whereas Rolipram at 10 μM serves as a comparator [1]. The mechanistic differentiation is that CG500354 operates specifically through PDE4D, evidenced by siRNA-mediated PDE4D knockdown producing 73.6% reduction in PDE4D expression and recapitulating CG500354's effects on phosphorylated CREB levels [2].
| Evidence Dimension | PDE4D target engagement and functional isoform selectivity in GBM cells |
|---|---|
| Target Compound Data | CG500354 (CAS 400084-95-9): PDE4D-selective; induces differentiation at 1–3 μM without cytotoxicity; increases cAMP secretion ~4.5-fold [3] |
| Comparator Or Baseline | Rolipram (pan-PDE4 inhibitor): used at 10 μM as a functional comparator activating cAMP/CREB pathway; Forskolin (adenylyl cyclase activator): used at 10 μM [3] |
| Quantified Difference | CG500354 effective at 3–10× lower concentration than Rolipram/Forskolin comparators; achieves PDE4D-specific effects confirmed by siRNA knockdown (73.6% reduction) rather than pan-PDE4 inhibition [2] |
| Conditions | Human primary GBM-derived neurospheres (GBM559, GBM592, GBM626); 72-hour treatment; non-adherent culture conditions with PLO/FN-coated substrates for differentiation assessment [1] |
Why This Matters
Isoform-selective PDE4D targeting potentially avoids the emetic and gastrointestinal side effects associated with pan-PDE4 inhibition, making this compound a more precise tool for validating PDE4D as a therapeutic target in glioblastoma.
- [1] Kim J, Lee JH, Park JH, et al. Growth arrest and forced differentiation of human primary glioblastoma multiforme by a novel small molecule. Scientific Reports. 2014;4:5546. pp. 1–8. View Source
- [2] Kim J, Lee JH, Park JH, et al. Scientific Reports. 2014;4:5546. Results section: si-PDE4D reduced 73.6% of PDE4D expression and increased phosphorylated CREB levels. View Source
- [3] Kim J, Lee JH, Park JH, et al. Scientific Reports. 2014;4:5546. Fig. 4A: approximately 4.5-fold increase in cAMP secretion; Methods: Rolipram and Forskolin at 10 μM. View Source
